1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
CAS No.: 1351609-43-2
Cat. No.: VC6156385
Molecular Formula: C18H20ClFN2O3S
Molecular Weight: 398.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351609-43-2 |
|---|---|
| Molecular Formula | C18H20ClFN2O3S |
| Molecular Weight | 398.88 |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
| Standard InChI | InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
| Standard InChI Key | BPWXYNVJRGCQND-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
-
3-Chloro-4-fluorophenyl group: An aromatic substituent with electron-withdrawing halogens at the 3- and 4-positions, influencing electronic distribution and steric interactions.
-
2-Phenoxyethylsulfonyl moiety: A sulfonamide-linked phenoxyethyl chain contributing to solubility and potential target binding.
The IUPAC name, 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine, reflects this arrangement. The Standard InChI key (InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2) confirms the connectivity and stereochemistry .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1351609-43-2 | |
| Molecular Formula | ||
| Molecular Weight | 398.88 g/mol | |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Electronic and Steric Considerations
The chloro and fluoro substituents on the phenyl ring induce electron-deficient aromatic systems, potentially enhancing interactions with electron-rich biological targets. The sulfonyl group () serves as a polar, hydrogen-bond acceptor, while the phenoxyethyl chain introduces lipophilicity, balancing the molecule’s amphiphilic character.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine typically follows a multi-step sequence:
-
Piperazine Functionalization:
-
The piperazine core is first substituted at the 1-position with the 3-chloro-4-fluorophenyl group. This may involve nucleophilic aromatic substitution (SNAr) using a halogenated benzene derivative under basic conditions.
-
-
Sulfonylation:
-
Introduction of the sulfonyl group at the 4-position of piperazine via reaction with 2-phenoxyethylsulfonyl chloride. Sulfonylation typically proceeds in aprotic solvents (e.g., dichloromethane) with tertiary amine bases to scavenge HCl.
-
-
Purification:
Table 2: Representative Reaction Conditions from Analogous Syntheses
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Nucleophilic Substitution | NaH/DMF, 0–25°C, 36 h | 100% | |
| Sulfonylation | , DCM, EtN | 85–95% | |
| Reduction | /Pd-C, THF | 84% |
Challenges in Scale-Up
Industrial-scale production faces hurdles such as:
-
Exothermic Reactions: Sulfonylation steps require controlled temperature to prevent runaway reactions.
-
Purification Complexity: High-polarity sulfonamides often necessitate gradient chromatography, increasing costs .
Physicochemical Properties
Predicted Properties
While experimental data on melting point, solubility, and stability remain unpublished, computational models suggest:
-
LogP: ~3.2 (moderate lipophilicity due to aromatic and sulfonyl groups)
-
Aqueous Solubility: <1 mg/mL (pH 7.4), requiring formulation with co-solvents for biological testing.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks at 1340 cm (asymmetric S=O stretch) and 1160 cm (symmetric S=O stretch) .
-
H NMR: Aromatic protons (δ 7.2–7.8 ppm), piperazine CH (δ 2.8–3.5 ppm), and phenoxy CH (δ 4.1–4.3 ppm).
Research Gaps and Future Directions
Priority Investigations
-
In Vitro Screening: Evaluate affinity for CNS targets (e.g., dopamine D, serotonin 5-HT).
-
ADMET Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and hERG inhibition.
-
X-ray Crystallography: Resolve 3D structure to guide structure-based drug design.
Synthetic Chemistry Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume